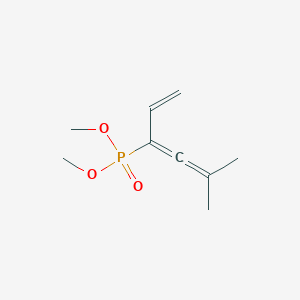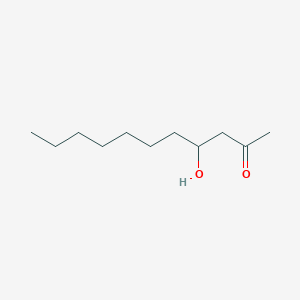
4-Hydroxyundecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyundecan-2-one is an organic compound belonging to the class of beta-hydroxy ketones These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyundecan-2-one can be achieved through various methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone, followed by selective reduction. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-performance liquid chromatography (HPLC) for purification. The large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyundecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted beta-hydroxy ketones.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyundecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 4-Hydroxyundecan-2-one involves its interaction with specific molecular targets. In biological systems, it acts as a quorum sensing signal molecule, regulating gene expression and colony morphology in bacteria such as Vibrio parahaemolyticus . The compound binds to receptor proteins, triggering a cascade of molecular events that influence cellular behavior.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybutan-2-one: Another beta-hydroxy ketone with similar chemical properties but a shorter carbon chain.
3-Hydroxyundecan-4-one: A structural isomer with the hydroxyl group and carbonyl group positions swapped.
Uniqueness: 4-Hydroxyundecan-2-one is unique due to its specific carbon chain length and the position of the hydroxyl and carbonyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
65899-18-5 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
4-hydroxyundecan-2-one |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h11,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
KLKLCNBOUOUUHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


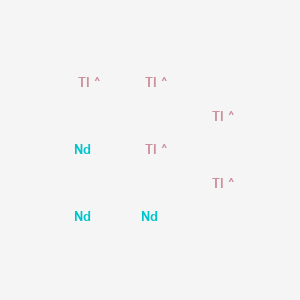
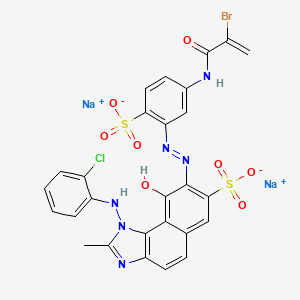
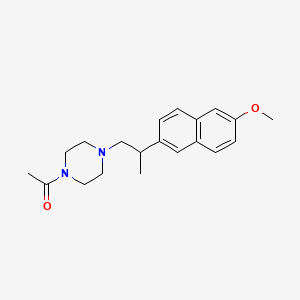
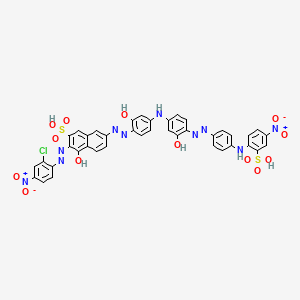
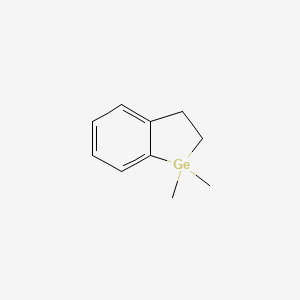


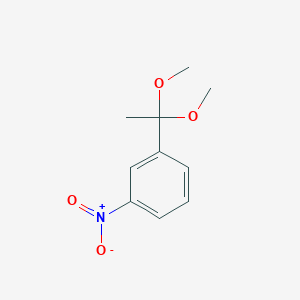

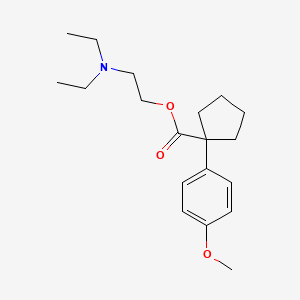

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
